N-(2-phenylethoxy)urea
Overview
Description
N-(2-phenylethoxy)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenylethoxy group attached to the nitrogen atom of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-phenylethoxy)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is mild, efficient, and environmentally friendly, making it suitable for large-scale production. The reaction typically involves the following steps:
- Dissolve potassium isocyanate in water.
- Add the appropriate amine (2-phenylethylamine) to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product through filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethoxy)urea undergoes various chemical reactions, including:
Cyclization: In the presence of silver trifluoroacetate, this compound can cyclize to form 3,4-dihydro-1H-2,1-benzoxazine-1-carboxamide.
Substitution: The compound can undergo substitution reactions with different reagents to form various derivatives.
Common Reagents and Conditions
Silver Trifluoroacetate: Used in cyclization reactions to form benzoxazine derivatives.
Sodium Acetate: Employed in substitution reactions to form different urea derivatives.
Major Products
3,4-Dihydro-1H-2,1-benzoxazine-1-carboxamide: Formed through cyclization.
1-Alkoxy-1,3-dihydrobenzimidazol-2-ones: Formed through substitution reactions.
Scientific Research Applications
N-(2-phenylethoxy)urea has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is investigated for its potential biological activities, such as antibacterial and antioxidant properties.
Mechanism of Action
The mechanism of action of N-(2-phenylethoxy)urea involves its interaction with specific molecular targets. For example, in cyclization reactions, the compound undergoes intramolecular cyclization facilitated by the presence of silver salts . This process involves the destabilization of the N–Cl bond due to an anomeric effect, leading to the formation of benzoxazine derivatives.
Comparison with Similar Compounds
Similar Compounds
N-chloro-N-(2-phenylethoxy)urea: A related compound that undergoes similar cyclization reactions.
N-alkoxy-N’-aryl-N-chloroureas: These compounds also undergo cyclization and substitution reactions to form various derivatives.
Uniqueness
N-(2-phenylethoxy)urea is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form benzoxazine derivatives through cyclization is a notable feature that distinguishes it from other urea derivatives.
Properties
IUPAC Name |
2-phenylethoxyurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-9(12)11-13-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITRAAGUMLIXPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCONC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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